molecular formula C16H19NO6 B13507388 8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid

8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid

Cat. No.: B13507388
M. Wt: 321.32 g/mol
InChI Key: DNXHYSJGKBSLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid is a complex organic compound with the molecular formula C17H21NO6. This compound is characterized by its unique spiro structure, which includes a dioxaspirodecane ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable amine with a benzyloxycarbonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 8-[(benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, preventing unwanted reactions at specific sites. The compound’s unique structure allows it to interact with various enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(Benzyloxy)carbonyl]amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
  • 8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Uniqueness

8-[(Benzyloxy)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid stands out due to its specific spiro structure and the presence of both dioxaspirodecane and benzyloxycarbonyl groups. These features provide unique reactivity and stability, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

8-phenylmethoxycarbonyl-1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylic acid

InChI

InChI=1S/C16H19NO6/c18-14(19)13-10-17(7-6-16(13)22-8-9-23-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)

InChI Key

DNXHYSJGKBSLCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C12OCCO2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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